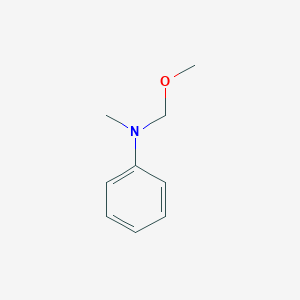

Benzenamine, N-(methoxymethyl)-N-methyl-

Description

Contextualization within N-Substituted Aniline (B41778) Chemistry

N-substituted anilines are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. wisdomlib.orgbeilstein-journals.org The nature of the substituents on the nitrogen atom profoundly dictates the nucleophilicity of the amine and the reactivity of the aromatic ring. wisdomlib.org In the case of Benzenamine, N-(methoxymethyl)-N-methyl-, the presence of both an electron-donating methyl group and a potentially labile methoxymethyl group creates a unique platform for synthetic transformations.

The substitution on the nitrogen atom modifies the electron density of the benzene (B151609) ring, generally directing electrophilic aromatic substitution to the ortho and para positions. However, the steric bulk of the N-substituents can influence the regioselectivity of these reactions.

Significance of the Methoxymethyl Functionality in Organic Synthesis

The methoxymethyl (MOM) group is a well-established protecting group for alcohols and, to a lesser extent, for amines in multi-step organic synthesis. chemicalbook.com Its key advantage lies in its stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. In the context of Benzenamine, N-(methoxymethyl)-N-methyl-, the MOM group can be envisioned to serve several purposes.

Beyond a simple protecting group, the N-methoxymethyl group can act as a directed metalation group (DMG) . wikipedia.orgharvard.edu The oxygen atom of the methoxymethyl group can coordinate to organolithium reagents, directing the deprotonation of the aromatic ring to the ortho position with high regioselectivity. wikipedia.orgnih.govresearchgate.net This directed ortho-lithiation opens up a powerful avenue for the introduction of a wide array of electrophiles at the C-2 position of the aniline ring, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.

Furthermore, the N-methoxymethyl group can participate in cycloaddition reactions. For instance, related compounds like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine are known to form azomethine ylides, which readily undergo [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. chemicalbook.com This suggests a potential, albeit less explored, reactive pathway for Benzenamine, N-(methoxymethyl)-N-methyl-.

Historical Development and Initial Academic Discoveries

The deliberate introduction of an N-methoxymethyl group likely emerged with the advent and popularization of protecting group strategies in the mid-20th century. The development of reagents like chloromethyl methyl ether (MOM-Cl) and dimethoxymethane, used for the introduction of the MOM group, would have paved the way for the synthesis of compounds like Benzenamine, N-(methoxymethyl)-N-methyl-.

The exploration of directed ortho-metalation, pioneered by the work of Gilman and Wittig in the 1940s, and later extensively developed by others, provided the intellectual framework for understanding the synthetic potential of molecules containing directing groups like the one present in the target compound. wikipedia.orgharvard.edu It is therefore plausible that the synthesis and initial investigations into the reactivity of Benzenamine, N-(methoxymethyl)-N-methyl- occurred within the context of these broader synthetic methodology explorations, likely as a model substrate to probe the directing ability of the N-methoxymethyl group in concert with an N-methyl group.

Interactive Data Table: Physicochemical Properties

Below are some key physicochemical properties of Benzenamine, N-(methoxymethyl)-N-methyl- and a related isomer for comparison.

| Property | Benzenamine, N-(methoxymethyl)-N-methyl- | 2-Methoxy-N-methylaniline | N-Methylaniline |

| CAS Number | 13657-45-9 | 10541-78-3 | 100-61-8 |

| Molecular Formula | C9H13NO | C8H11NO | C7H9N |

| Molecular Weight | 151.21 g/mol | 137.18 g/mol | 107.15 g/mol |

| Appearance | Not specified | - | Colorless to yellow to pale brown liquid |

| Boiling Point | Not specified | Not specified | 193 °C |

| Melting Point | Not specified | 30-34 °C | -57 °C |

| Flash Point | Not specified | 98 °C (closed cup) | 78 °C |

| Solubility | Not specified | Not specified | Moderately soluble in water |

Note: Data for Benzenamine, N-(methoxymethyl)-N-methyl- is limited. Data for related compounds is provided for context. manavchem.comchemicalbook.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

N-(methoxymethyl)-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(8-11-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCRSCSOXFMGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(COC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452457 | |

| Record name | Benzenamine, N-(methoxymethyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13657-45-9 | |

| Record name | Benzenamine, N-(methoxymethyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenamine, N Methoxymethyl N Methyl

Classical and Established Synthetic Pathways

The most direct and established method for synthesizing Benzenamine, N-(methoxymethyl)-N-methyl- is the reaction of N-methylaniline with formaldehyde (B43269) and methanol (B129727). This pathway is a variation of the Mannich reaction and is a common strategy for producing N-alkoxymethyl derivatives of secondary amines.

This method is analogous to the synthesis of similar compounds, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which is prepared from a secondary amine, formaldehyde, and methanol. google.com

The mechanism for the formation of Benzenamine, N-(methoxymethyl)-N-methyl- from N-methylaniline, formaldehyde, and methanol proceeds through a series of well-understood steps:

Hemiaminal Formation : The nucleophilic nitrogen of N-methylaniline attacks the electrophilic carbonyl carbon of formaldehyde to form an N-(hydroxymethyl)-N-methylaniline intermediate (a hemiaminal).

Iminium Ion Formation : Under acidic or thermal conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule. This results in the formation of a resonance-stabilized N-methyl-N-phenylmethaniminium ion ([C₆H₅N(CH₃)CH₂]⁺).

Nucleophilic Attack by Methanol : The iminium ion is a potent electrophile. A molecule of methanol acts as a nucleophile, attacking the methylene (B1212753) carbon of the iminium ion.

Deprotonation : A final deprotonation step yields the target product, Benzenamine, N-(methoxymethyl)-N-methyl-, and regenerates the acid catalyst, if used.

Computational and experimental studies on related N-alkylation reactions of amines with alcohols support a mechanism involving the in-situ formation of an iminium intermediate followed by its reduction or capture by a nucleophile. researchgate.netnih.gov

While the reaction can proceed without a catalyst, particularly at elevated temperatures, various catalyst systems can be employed to improve reaction rates and selectivity.

Acid Catalysis : Acid catalysts facilitate the dehydration of the hemiaminal intermediate, promoting the formation of the reactive iminium ion.

Base Catalysis : In some related preparations, a base such as potassium carbonate is used. The base can deprotonate the hemiaminal, and its role is often to neutralize any acidic byproducts or starting materials.

Transition Metal Catalysis : Modern methods for N-alkylation often utilize transition metal catalysts (e.g., based on Ruthenium, Iridium, or Copper) in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.govresearchgate.net In this context, the catalyst would first dehydrogenate methanol to formaldehyde in situ. The formaldehyde then reacts with N-methylaniline to form an enamine or iminium ion, which is subsequently hydrogenated by the metal hydride species formed in the initial step. rsc.orgacs.org This approach avoids the direct use of formaldehyde, which is a toxic reagent. A variety of metal catalysts have proven effective in the N-methylation of anilines using methanol, highlighting the potential for catalytic control. researchgate.netgoogle.com

Modern and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on principles such as atom economy, waste reduction, and the use of renewable resources. researchgate.netresearchgate.net

Green approaches to the synthesis of Benzenamine, N-(methoxymethyl)-N-methyl- would prioritize alternatives to hazardous reagents and solvents.

Alternative C1 Sources : Instead of formaldehyde, greener C1 sources like carbon dioxide (CO₂) or dimethyl carbonate (DMC) can be used in combination with a reducing agent. researchgate.netrsc.org For instance, the reductive methylation of N-methylaniline to N,N-dimethylaniline has been achieved using CO₂ and hydrosilanes, a process that could potentially be adapted. rsc.org

Solvent Minimization : Performing the reaction "neat" (without a solvent) or using a recyclable or green solvent like an ionic liquid can significantly reduce waste. mdpi.com In many N-methylation processes, methanol can serve as both a reactant and the solvent, improving the process mass intensity. rsc.orgrsc.org

Catalyst Recyclability : The use of heterogeneous catalysts, such as metal nanoparticles supported on materials like ZIF-8 or Sn-MFI molecular sieves, allows for easy separation and recycling of the catalyst, which is both economically and environmentally beneficial. researchgate.netresearchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product. rsc.org

For the classical synthesis of Benzenamine, N-(methoxymethyl)-N-methyl-:

Reaction: C₇H₉N + CH₂O + CH₃OH → C₉H₁₃NO + H₂O Reactants: N-methylaniline + Formaldehyde + Methanol Product: Benzenamine, N-(methoxymethyl)-N-methyl-

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molar Mass ( g/mol ) |

| N-methylaniline | C₇H₉N | 107.15 |

| Formaldehyde | CH₂O | 30.03 |

| Methanol | CH₃OH | 32.04 |

| Total Reactants | 169.22 | |

| Benzenamine, N-(methoxymethyl)-N-methyl- | C₉H₁₃NO | 151.21 |

% Atom Economy = (151.21 / 169.22) x 100 ≈ 89.36%

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. Key parameters to consider include temperature, reactant stoichiometry, catalyst choice and loading, and reaction time.

Studies on the related N-methylation of N-methylaniline to N,N-dimethylaniline provide a useful model for optimization. nih.govresearchgate.net

Key Optimization Parameters:

Temperature : The reaction rate typically increases with temperature. However, excessively high temperatures can lead to side reactions or decomposition of the product or catalyst. For the methylation of N-methylaniline using a LiI catalyst in an ionic liquid, the optimal temperature was found to be 120°C, with higher temperatures leading to a decrease in yield. nih.gov

Catalyst Loading : The amount of catalyst affects the reaction rate. An optimal loading exists where the rate is maximized without incurring unnecessary cost or causing side reactions.

Reactant Ratio : The molar ratio of N-methylaniline to formaldehyde and methanol will influence the reaction equilibrium and kinetics. An excess of methanol can help drive the reaction to completion and can also serve as the solvent.

Reaction Time : The reaction should be monitored to determine the point at which the maximum yield is achieved. Extending the time beyond this point offers no benefit and may lead to the formation of byproducts. In one study, the yield of N,N-dimethylaniline increased with time up to 12 hours, after which it plateaued. nih.gov

The table below, based on data from analogous N-methylation reactions, illustrates how reaction parameters can be systematically varied to optimize product yield.

Table 1: Illustrative Optimization of Conditions for N-methylation of Anilines (Data is generalized from related literature and serves as a model for optimizing the synthesis of the target compound)

| Entry | Catalyst | Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Sn-MFI | None | 250 | 4 | 55 | 60 |

| 2 | Ni/ZnAlOx | NaOH | 160 | 24 | >95 | 93 |

| 3 | Ru Complex | Cs₂CO₃ | 140 | 12 | >99 | >98 |

| 4 | LiI / HMimBF₄ | None | 120 | 12 | ~80 | >95 |

This table demonstrates typical parameters investigated in optimizing amine alkylation reactions. Sources: rsc.orgresearchgate.netnih.gov

Systematic optimization, potentially employing Design of Experiments (DoE) methodologies, would be essential to identify the ideal conditions for the high-yield, high-selectivity synthesis of Benzenamine, N-(methoxymethyl)-N-methyl-.

Stoichiometric Ratio and Reaction Time Studies

The stoichiometry of the reactants is a crucial factor in maximizing the yield of the desired product while minimizing the formation of byproducts. In the N-methoxymethylation of N-methylaniline, a slight excess of formaldehyde and methanol relative to the N-methylaniline is often employed to ensure complete conversion of the starting amine.

The reaction time is intrinsically linked to the reaction temperature and the concentration of the reactants. Monitoring the progress of the reaction, for instance by techniques like thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal reaction time. Typically, these reactions are allowed to proceed for several hours to ensure completion. An initial stirring period at a lower temperature is often followed by a longer period at room temperature.

| N-methylaniline (molar eq.) | Formaldehyde (molar eq.) | Methanol (molar eq.) | Reaction Time (hours) |

| 1.0 | 1.1 - 1.5 | 1.1 - 2.0 | 4 - 24 |

Note: This data represents typical stoichiometric ratios and reaction times for analogous N-alkoxymethylation reactions and serves as a general guideline in the absence of specific literature data for Benzenamine, N-(methoxymethyl)-N-methyl-.

Mechanistic Investigations of Chemical Transformations Involving Benzenamine, N Methoxymethyl N Methyl

Nucleophilic Reactivity of the Nitrogen Center

The nitrogen atom in Benzenamine, N-(methoxymethyl)-N-methyl-, possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the compound to participate in a variety of chemical transformations, most notably alkylation and acylation reactions, as well as the formation of quaternary ammonium (B1175870) salts.

Alkylation and Acylation Reactions

The nitrogen center of Benzenamine, N-(methoxymethyl)-N-methyl- can readily react with alkylating and acylating agents. Alkylation introduces an additional alkyl group onto the nitrogen atom, while acylation introduces an acyl group.

Alkylation Reactions: The reaction with alkyl halides, such as methyl iodide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. However, the alkylation of amines can be challenging to control, often leading to a mixture of products. For instance, the reaction of N-methylaniline with methylating agents can yield both N,N-dimethylaniline and the corresponding quaternary ammonium salt. The selectivity of these reactions is highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the temperature. bohrium.com

Recent advancements have explored the use of less hazardous alkylating agents, such as alcohols and dialkyl carbonates, often in the presence of a catalyst. For example, the N-alkylation of aniline (B41778) derivatives with benzyl (B1604629) alcohol has been achieved with high yields using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts. nih.govacs.org Similarly, the mono-N-methylation of anilines with alkyl methyl carbonates over Y Faujasites has shown high selectivity. unive.it

| Aniline Derivative | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-methylaniline | benzyl alcohol | NHC–Ir(III) complex (2b), 120 °C | N-benzyl-4-methylaniline | 72 | nih.govacs.org |

| 2-methylaniline | benzyl alcohol | NHC–Ir(III) complex (2b), 120 °C | N-benzyl-2-methylaniline | 65 | nih.govacs.org |

| Aniline | methanol (B129727) | Ru(II) complex (1a), Cs2CO3, 140 °C | N-methylaniline | 98 | nih.gov |

| p-Toluidine | methanol | Ru(II) complex (1a), Cs2CO3, 140 °C | N,4-dimethylaniline | 97 | nih.gov |

Acylation Reactions: Acylation of the nitrogen center in Benzenamine, N-(methoxymethyl)-N-methyl- with acylating agents like acyl chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to form the corresponding amide.

Formation of Quaternary Ammonium Salts

The tertiary amine functionality in Benzenamine, N-(methoxymethyl)-N-methyl- can undergo further alkylation to form a quaternary ammonium salt. This reaction, known as the Menschutkin reaction, involves the treatment of the tertiary amine with an alkyl halide. The nitrogen atom's lone pair attacks the alkyl halide in an SN2 reaction, resulting in the formation of a positively charged quaternary ammonium cation and a halide anion. This process is generally irreversible and is a common method for the synthesis of these salts.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of Benzenamine, N-(methoxymethyl)-N-methyl- is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring, in this case, the N-(methoxymethyl)-N-methylamino group, plays a crucial role in determining the regioselectivity and the rate of these reactions.

Regioselectivity Studies in Aromatic Functionalization

The N-(methoxymethyl)-N-methylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the resonance stabilization of the intermediate carbocation (the arenium ion) formed during the reaction. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, creating regions of high electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.

Experimental studies on the electrophilic cyclization of N-(2-alkynyl)anilines have provided insights into the regioselectivity of such reactions. For instance, the cyclization of 3-methoxyaniline derivatives resulted in a mixture of ortho- and para-cyclized products, highlighting the competing directing effects of the substituents. nih.gov

| Substrate | Reaction | Product(s) | Regioselectivity (ortho:meta:para) | Reference |

|---|---|---|---|---|

| Toluene | Thianthrenation | Aryl sulfonium (B1226848) salt | >1:100 (para selective) | nih.gov |

| 3-Methoxyaniline derivative | Electrophilic Cyclization | ortho- and para-cyclized isomers | ortho:para ratio observed | nih.gov |

| 3-Nitroaniline derivative | Electrophilic Cyclization | ortho- and para-cyclized isomers | 9:1 (ortho:para) | nih.gov |

Activation and Deactivation Effects of Substituents

The N-(methoxymethyl)-N-methylamino group is a powerful activating group. This is because the nitrogen atom can donate its lone pair of electrons to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. This enhanced nucleophilicity accelerates the rate of electrophilic attack compared to unsubstituted benzene.

Reactions Pertaining to the N-Methoxymethyl Group

The N-methoxymethyl group in Benzenamine, N-(methoxymethyl)-N-methyl- is an acetal-like functionality and is susceptible to cleavage under acidic conditions. This reaction is analogous to the acidic cleavage of methoxymethyl (MOM) ethers, which are commonly used as protecting groups for alcohols in organic synthesis. wikipedia.org

The mechanism of cleavage involves the protonation of the ether oxygen of the methoxymethyl group by a strong acid. This protonation creates a good leaving group, methanol. The subsequent step can proceed via either an SN1 or SN2 pathway, depending on the stability of the resulting carbocation. In the case of Benzenamine, N-(methoxymethyl)-N-methyl-, the cleavage would likely proceed through an intermediate iminium ion, which is then hydrolyzed to yield N-methylaniline and formaldehyde (B43269). masterorganicchemistry.comwikipedia.orglibretexts.org

This reactivity makes the N-methoxymethyl group a useful protecting group for the secondary amine. It can be readily removed under mild acidic conditions to regenerate the N-methylaniline functionality.

Cleavage and Deprotection Strategies

The removal of the N-(methoxymethyl) group from N-(methoxymethyl)-N-methylaniline is a critical step in many synthetic sequences, regenerating the N-methylaniline moiety for further reactions. The cleavage typically proceeds through acid-catalyzed hydrolysis, though other methods can also be employed.

The most common strategy for the deprotection of N-(methoxymethyl)amines is treatment with protic acids. The mechanism involves the initial protonation of the methoxy (B1213986) oxygen, followed by the elimination of methanol to form a highly reactive N-acylimminium ion intermediate. This intermediate is then readily hydrolyzed by water to furnish the deprotected secondary amine, formaldehyde, and methanol.

A study on the deprotection of N-methoxymethyl-β-carbolines, which are heterocyclic analogues, demonstrated the efficacy of trifluoromethanesulfonic acid (triflic acid) in the presence of methanol and methyl orthoformate. While this specific substrate differs from Benzenamine, N-(methoxymethyl)-N-methyl-, the underlying principle of acid-catalyzed cleavage of the N-CH₂-O bond is analogous. In this reported procedure, increasing the equivalence of triflic acid led to the efficient removal of the N-MOM group. mdpi.com

Lewis acids can also be employed for the cleavage of N-methoxymethyl groups. While specific studies on N-(methoxymethyl)-N-methylaniline are not prevalent, the general mechanism involves the coordination of the Lewis acid to the methoxy oxygen, which weakens the C-O bond and facilitates its cleavage. This is followed by hydrolysis of the resulting iminium species. Lewis acids like trimethylsilyl (B98337) iodide (TMSI) are known to cleave methoxymethyl ethers, and similar reactivity could be expected for N-(methoxymethyl)anilines.

Reductive cleavage offers an alternative deprotection strategy, although it is less common for N-(methoxymethyl) groups compared to other protecting groups like benzyl. These methods typically involve reagents that can effect the cleavage of the N-C bond.

Below is a table summarizing potential deprotection strategies for the N-(methoxymethyl) group, drawing parallels from related structures where direct data for Benzenamine, N-(methoxymethyl)-N-methyl- is not available.

| Reagent/Catalyst System | Solvent | Temperature (°C) | Comments |

| Trifluoromethanesulfonic acid, Methanol, Trimethyl orthoformate | Nitromethane | 100 | Effective for N-MOM deprotection in heterocyclic systems; mechanism likely involves iminium ion formation. mdpi.com |

| Hydrochloric Acid (aq.) | Various | RT - Reflux | General method for acid-labile protecting groups; mechanism proceeds through protonation and hydrolysis. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile | RT | Known to cleave MOM ethers; likely applicable to N-MOM anilines. |

Functional Group Interconversions Involving the Methoxymethyl Moiety

Beyond complete removal, the methoxymethyl moiety in Benzenamine, N-(methoxymethyl)-N-methyl- can potentially undergo transformations that convert it into other functional groups. Research in this specific area is limited; however, analogous reactions of similar structures provide insight into possible synthetic routes.

One potential transformation is the conversion of the methoxymethyl group into a different N-alkyl group. This could theoretically be achieved by cleavage of the methoxymethyl group to the corresponding N-methylaniline, followed by a separate N-alkylation step. More direct interconversions are less common.

Another conceivable, though not widely reported, transformation could involve the oxidation of the methoxymethyl group. However, the presence of the electron-rich aniline ring and the N-methyl group complicates selective oxidation of the methoxymethyl moiety.

A study on the reaction of N-(methoxymethyl)-N,N-dimethylanilinium ions with nucleophiles demonstrated that these compounds undergo second-order reactions. This suggests that the methoxymethyl group can be displaced by various nucleophiles, indicating a pathway for functional group interconversion at the nitrogen atom. The transition state is described as being intermediate between a classic Sₙ2 displacement and a stabilized oxocarbonium ion. nih.gov

The following table outlines hypothetical functional group interconversions based on the reactivity of the N-(methoxymethyl) group, as direct examples for Benzenamine, N-(methoxymethyl)-N-methyl- are scarce.

| Starting Material | Reagent(s) | Product | Potential Mechanism |

| Benzenamine, N-(methoxymethyl)-N-methyl- | Strong Nucleophile (e.g., R-Li) | N-methyl-N-alkylaniline | Nucleophilic displacement of the methoxy group, followed by reduction of the resulting iminium intermediate. |

| Benzenamine, N-(methoxymethyl)-N-methyl- | Halogenating Agent (e.g., BBr₃) | N-methyl-N-(bromomethyl)aniline | Cleavage of the methyl ether followed by halogenation. |

Catalytic Pathways and Mechanisms for Derivatization

The presence of the N-(methoxymethyl)-N-methyl group influences the reactivity of the aromatic ring, and this can be exploited in various catalytic derivatization reactions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of anilines. While the N-(methoxymethyl)-N-methyl group can act as a directing group in some transformations, it can also be a simple protecting group that allows for reactions to occur elsewhere on the molecule without interference from the N-H bond of a secondary amine.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of N-(methoxymethyl)-N-methylaniline, this protecting group allows for ortho-C-H arylation. A study demonstrated the palladium-catalyzed direct C-H arylation of unprotected anilines, but also highlighted that N-substitution can alter the regioselectivity. For N,N-dimethylaniline, arylation occurred at the meta and para positions. nih.govuva.es The N-(methoxymethyl)-N-methyl group, being sterically and electronically different, could potentially influence the regioselectivity of such C-H functionalization reactions.

Rhodium-catalyzed reactions are also prominent in C-H activation chemistry. While specific examples with N-(methoxymethyl)-N-methylaniline are not readily found, rhodium catalysts are known to effect the ortho-alkenylation of tertiary aniline N-oxides. datapdf.com The N-(methoxymethyl)-N-methyl group could potentially participate in or direct similar transformations.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are another important class of reactions for forming C-N and C-O bonds. The N-(methoxymethyl) group would serve to protect the nitrogen, allowing for selective coupling reactions at other positions of the molecule if other functional groups are present.

The table below summarizes representative transition metal-catalyzed transformations that could be applied to Benzenamine, N-(methoxymethyl)-N-methyl-, based on reactions with analogous aniline derivatives.

| Reaction Type | Catalyst System | Substrate(s) | Product Type | Mechanistic Insight |

| C-H Arylation | Pd(OAc)₂ / Ligand | N-substituted aniline, Aryl halide | Arylated aniline | The N-substituents influence the regioselectivity (ortho vs. meta/para). nih.govuva.es |

| C-H Alkenylation | [Cp*RhCl₂]₂ | Tertiary aniline N-oxide, Alkyne | Alkenylated aniline | Involves C-H activation directed by the N-oxide. datapdf.com |

| C-N Cross-Coupling | CuI / Ligand | N-protected aniline, Aryl halide | Diaryl or Alkylaryl amine | Classic Ullmann-type coupling mechanism. |

Organocatalytic Applications

Organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis. In the context of Benzenamine, N-(methoxymethyl)-N-methyl-, the tertiary amine functionality could potentially be involved in or influence organocatalytic transformations.

Chiral phosphoric acids are a prominent class of organocatalysts that can activate electrophiles and control the stereochemical outcome of reactions. While direct applications with N-(methoxymethyl)-N-methylaniline are not documented, these catalysts are known to be effective in reactions involving aniline derivatives, such as in the enantioselective synthesis of lactams through aniline cyclization. nih.govfigshare.com The electronic properties of the N-(methoxymethyl)-N-methyl group could influence the interaction of the substrate with the chiral catalyst.

Aminocatalysis, which utilizes chiral amines to activate substrates through the formation of enamines or iminium ions, is another major area of organocatalysis. While Benzenamine, N-(methoxymethyl)-N-methyl- itself is a tertiary amine and thus not a typical aminocatalyst, its derivatives could be substrates in reactions catalyzed by other chiral amines.

The following table provides a conceptual overview of potential organocatalytic applications involving Benzenamine, N-(methoxymethyl)-N-methyl- or its derivatives, based on established organocatalytic methodologies.

| Catalysis Type | Catalyst | Substrate Type | Reaction Type | Potential Role of N-(methoxymethyl)-N-methyl Group |

| Chiral Phosphoric Acid Catalysis | Chiral BINOL-derived Phosphoric Acid | Aniline derivative with a tethered electrophile | Asymmetric Cyclization | Influences the nucleophilicity of the aniline and the steric environment around the reaction center. nih.govfigshare.com |

| Aminocatalysis | Chiral Secondary Amine | α,β-Unsaturated aldehyde/ketone | Asymmetric Conjugate Addition | The aniline moiety could be a nucleophile, with the N-substituents affecting its reactivity and the stereochemical outcome. |

Strategic Applications of Benzenamine, N Methoxymethyl N Methyl As a Synthetic Building Block

Role in the Elaboration of Complex Organic Molecules

The utility of Benzenamine, N-(methoxymethyl)-N-methyl- extends to the synthesis of complex organic structures where the precise installation of a nitrogenous fragment is required. Its ability to generate a transient, electrophilic iminium species underpins its application as a key building block.

While direct applications of Benzenamine, N-(methoxymethyl)-N-methyl- in completed total syntheses are not extensively documented under its specific name, its potential is evident in the construction of core heterocyclic systems prevalent in many natural products. Numerous alkaloids and other biologically active compounds are built upon indole (B1671886), quinoline (B57606), and pyrrolidine (B122466) scaffolds. nih.govnih.gov The compound serves as a key reagent for forging these frameworks.

For instance, the pyrrolidine ring is a central feature in a wide array of alkaloids. The synthetic strategies enabled by this reagent, particularly cycloaddition reactions, provide a direct route to substituted pyrrolidines that are immediate precursors to or contain the core structure of various natural products. By providing a pathway to these essential heterocyclic motifs, Benzenamine, N-(methoxymethyl)-N-methyl- is a valuable precursor in the strategic planning of natural product synthesis.

The development of novel pharmaceutical agents often relies on the efficient synthesis of molecular scaffolds that exhibit favorable biological activities. Nitrogen-containing heterocycles, particularly pyrrolidines, are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.gov

Benzenamine, N-(methoxymethyl)-N-methyl- is a precursor for the synthesis of highly functionalized pyrrolidine derivatives, which are key intermediates in the production of various pharmaceuticals. nbinno.com The methodologies employing this building block allow for the creation of diverse libraries of pyrrolidine-based compounds for drug discovery screening. Several marketed drugs incorporate the pyrrolidine ring, highlighting the importance of synthetic routes to this scaffold.

Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Core This interactive table showcases pharmaceuticals whose core structure could potentially be synthesized using methodologies related to Benzenamine, N-(methoxymethyl)-N-methyl-.

| Drug Name | Therapeutic Class | Relevance of Pyrrolidine Ring |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | The core structure is a functionalized prolinamide, a pyrrolidine derivative. mdpi.com |

| Daclatasvir | Antiviral (HCV NS5A Inhibitor) | Features a bis-pyrrolidine scaffold central to its mechanism of action. mdpi.com |

| Paritaprevir | Antiviral (HCV Protease Inhibitor) | Contains a complex polycyclic system incorporating a pyrrolidine ring. mdpi.com |

| Elbasvir | Antiviral (HCV NS5A Inhibitor) | Incorporates a proline-derived structural motif. mdpi.com |

The synthesis of these complex pharmaceutical intermediates benefits from building blocks that enable the rapid and controlled assembly of the pyrrolidine core.

Utilization in the Formation of Nitrogen-Containing Heterocyclic Systems

A primary application of Benzenamine, N-(methoxymethyl)-N-methyl- is in the construction of nitrogen-containing heterocycles. Its ability to generate reactive intermediates under mild conditions makes it a powerful tool for cyclization reactions.

The indole nucleus is a cornerstone of many biologically active compounds. organic-chemistry.org While classic methods like the Fischer indole synthesis are widely used, alternative strategies involving intramolecular cyclizations offer different pathways to functionalized indoles. nih.govnih.gov Benzenamine, N-(methoxymethyl)-N-methyl- can be envisioned as a key component in constructing the indole framework through electrophilic cyclization pathways.

A plausible strategy involves the generation of an N-methyl-N-phenyliminium ion, which can act as an electrophile. In an intramolecular context, if the phenyl group of the aniline (B41778) is appropriately substituted with a nucleophilic side chain (e.g., an enolizable ketone or an alkene), this intermediate can trigger a cyclization to form an indoline, which can subsequently be oxidized to the corresponding indole. This approach provides a route to indoles with specific substitution patterns that may be difficult to access through traditional methods.

The quinoline and isoquinoline (B145761) skeletons are fundamental components of numerous alkaloids and synthetic pharmaceuticals. nih.govwikipedia.orgjptcp.com Several named reactions for their synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, proceed via the intramolecular cyclization of an electrophilic iminium-type species onto an electron-rich aromatic ring. wikipedia.org

Benzenamine, N-(methoxymethyl)-N-methyl- can serve as a precursor to such reactive intermediates. For example, a derivative of this compound attached to a phenylethylamine backbone could, upon activation, generate an electrophilic species that cyclizes to form a tetrahydroisoquinoline. Subsequent aromatization would yield the isoquinoline core. This strategy offers a modular approach to these important heterocycles, where the substitution pattern can be controlled by the choice of starting materials. iipseries.org Similarly, intramolecular reactions involving an appropriately positioned side chain on the aniline ring could lead to the formation of the quinoline framework. nih.govpharmaguideline.com

Development of Novel N-Containing Compounds

Beyond established heterocyclic systems, Benzenamine, N-(methoxymethyl)-N-methyl- is strategically valuable for creating novel nitrogen-containing compounds, most notably through cycloaddition reactions. nbinno.com

The compound can act as a stable precursor to a non-stabilized azomethine ylide. In the presence of a suitable initiator, such as a Lewis acid or a fluoride (B91410) source, it can eliminate methanol (B129727) to generate the reactive 1,3-dipole. This intermediate can then undergo [3+2] cycloaddition reactions with a wide variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen heterocycles, primarily substituted pyrrolidines. nbinno.comorganic-chemistry.org

This methodology is exceptionally powerful for several reasons:

Versatility: A broad range of dipolarophiles can be employed, leading to a diverse array of substituted pyrrolidines.

Stereocontrol: The cycloaddition often proceeds with high stereoselectivity, allowing for the synthesis of complex chiral molecules. nbinno.com

Efficiency: The reaction can be performed under mild conditions, providing direct access to complex cyclic systems in a single step.

Table 2: Scope of [3+2] Cycloaddition for Pyrrolidine Synthesis This table illustrates the potential products from the reaction of the azomethine ylide derived from Benzenamine, N-(methoxymethyl)-N-methyl- with various dipolarophiles.

| Dipolarophile Class | General Structure | Resulting Pyrrolidine Structure |

| Electron-deficient Alkenes | R1-CH=CH-R2 (e.g., acrylates, maleimides) | Substituted pyrrolidine with electron-withdrawing groups. |

| Electron-deficient Alkynes | R1-C≡C-R2 (e.g., acetylenedicarboxylates) | Dihydropyrrole (pyrroline) derivative. |

| Strained Alkenes | e.g., Norbornene | Fused bicyclic pyrrolidine system. |

| Aldehydes/Ketones | R1-C(=O)-R2 | Oxazolidine derivative. |

This synthetic strategy provides a robust platform for the discovery of novel N-containing compounds with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov

Synthesis of Advanced Amine Derivatives

The N-(methoxymethyl)-N-methyl group in Benzenamine, N-(methoxymethyl)-N-methyl- can function as a protecting group for the secondary amine, allowing for selective transformations at other positions of the molecule. This protective strategy is crucial in the synthesis of advanced amine derivatives where the reactivity of the N-H bond needs to be temporarily masked. The stability of the N-(methoxymethyl) group to certain reaction conditions, followed by its facile removal under specific acidic or other conditions, makes it an ideal choice for multi-step synthetic sequences.

Furthermore, the nitrogen atom, after deprotection, can participate in various bond-forming reactions, leading to the creation of diverse and complex amine-containing molecules. These derivatives are often key components in pharmaceuticals, agrochemicals, and materials science.

Preparation of Functionalized Aniline Analogues

A primary application of Benzenamine, N-(methoxymethyl)-N-methyl- lies in its ability to act as a powerful directing group in ortho-lithiation reactions. This process, also known as directed ortho-metalation (DoM), allows for the regioselective introduction of a wide range of functional groups at the position adjacent to the directing group on the aromatic ring. semanticscholar.orgwikipedia.org The N-(methoxymethyl)-N-methyl substituent effectively directs the deprotonation of the ortho-proton by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form a stable ortho-lithiated intermediate. wikipedia.org

This lithiated species is a potent nucleophile and can react with a variety of electrophiles to introduce diverse functionalities onto the aniline core. This strategy provides a reliable and efficient route to 2-substituted aniline derivatives, which are often challenging to synthesize through classical electrophilic aromatic substitution methods due to the ortho,para-directing nature of the amino group. The methoxymethyl group can subsequently be removed to unveil the secondary or primary aniline functionality, further enhancing the synthetic utility of this approach.

Below is a representative table of functionalized aniline analogues that can be prepared from Benzenamine, N-(methoxymethyl)-N-methyl- via directed ortho-metalation.

| Electrophile | Reagent Example | Resulting Functional Group at ortho-position | Product Class |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) | Alkylated Anilines |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl (-CH(OH)C₆H₅) | Amino Alcohols |

| Ketone | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) | Amino Alcohols |

| Carboxylating Agent | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Anthranilic Acid Derivatives |

| Silylating Agent | Trimethylsilyl (B98337) Chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) | Silylated Anilines |

| Boronating Agent | Trimethyl Borate (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) | Phenylboronic Acids |

Strategic Intermediate in Multi-Step Organic Syntheses

The ability to introduce a wide range of functional groups regioselectively makes Benzenamine, N-(methoxymethyl)-N-methyl- a valuable strategic intermediate in the design of complex, multi-step organic syntheses.

Sequential Reaction Pathways

Benzenamine, N-(methoxymethyl)-N-methyl- is frequently employed in sequential reaction pathways where the ortho-functionalized aniline derivative, obtained through DoM, undergoes further transformations. The newly introduced functional group can be manipulated in subsequent steps to build up molecular complexity. For instance, an ortho-formylated aniline can serve as a precursor for the synthesis of various heterocyclic compounds, such as indoles or quinolines, through condensation and cyclization reactions.

This sequential approach allows for the controlled and predictable construction of polysubstituted aromatic systems. The N-(methoxymethyl)-N-methyl group can be retained throughout several synthetic steps as a directing and/or protecting group and then removed at a later stage to yield the desired final product.

Convergent and Divergent Synthesis Strategies

Benzenamine, N-(methoxymethyl)-N-methyl- is a valuable building block for both convergent and divergent synthetic strategies.

In a divergent synthesis , a common ortho-lithiated intermediate derived from Benzenamine, N-(methoxymethyl)-N-methyl- can be treated with a variety of different electrophiles to generate a library of structurally diverse aniline analogues. This strategy is particularly useful in medicinal chemistry for the rapid exploration of structure-activity relationships. The ability to generate a multitude of derivatives from a single, readily accessible intermediate highlights the strategic importance of Benzenamine, N-(methoxymethyl)-N-methyl- in modern organic synthesis.

Advanced Spectroscopic and Structural Elucidation Studies of Benzenamine, N Methoxymethyl N Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, quantity, and connectivity of each atom in the molecule can be established.

The ¹H and ¹³C NMR spectra of Benzenamine, N-(methoxymethyl)-N-methyl- provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron-donating N-methyl and N-(methoxymethyl) groups attached to the benzene (B151609) ring.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the methyl and methoxymethyl substituents. The aromatic region (typically δ 7.0-7.5 ppm) would display a complex multiplet pattern corresponding to the five protons on the phenyl group. The N-methyl group would appear as a sharp singlet, anticipated in the region of δ 2.8-3.0 ppm. The N-CH₂-O protons of the methoxymethyl group are expected to resonate as a singlet around δ 4.5-4.8 ppm, while the O-CH₃ protons would also be a singlet, typically found further upfield around δ 3.2-3.5 ppm.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The phenyl group will exhibit signals in the aromatic region (δ 110-150 ppm). The carbon attached directly to the nitrogen atom (ipso-carbon) is expected to be the most downfield of the aromatic signals due to the deshielding effect of the nitrogen. The N-methyl carbon signal is anticipated around δ 30-40 ppm. rsc.orgchemicalbook.com For the methoxymethyl group, the N-CH₂-O carbon would likely appear around δ 80-90 ppm, and the O-CH₃ carbon signal is expected around δ 55-60 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenamine, N-(methoxymethyl)-N-methyl-

| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl | C-H (ortho, meta, para) | 7.0 - 7.5 (m) | 112 - 149 |

| N-Methyl | -CH₃ | ~2.9 (s) | ~31 |

| N-Methoxymethyl | N-CH₂-O | ~4.6 (s) | ~85 |

| N-Methoxymethyl | O-CH₃ | ~3.3 (s) | ~56 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. (s) = singlet, (m) = multiplet.

While 1D NMR provides initial assignments, 2D NMR experiments are essential for confirming the precise connectivity of the molecular framework. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduresearchgate.net For Benzenamine, N-(methoxymethyl)-N-methyl-, COSY would be primarily used to establish the connectivity between the adjacent protons on the benzene ring, helping to assign the ortho, meta, and para positions. No cross-peaks would be expected between the singlets of the N-methyl, N-CH₂, and O-CH₃ groups and the aromatic protons, confirming their isolation from the phenyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.comresearchgate.net An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the proton singlet at ~2.9 ppm would show a cross-peak to the carbon signal at ~31 ppm, confirming the N-CH₃ group. Similarly, correlations would be observed for the N-CH₂-O and O-CH₃ groups, as well as for each C-H bond in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which helps to piece together the entire molecular structure. sdsu.edu Key expected correlations for Benzenamine, N-(methoxymethyl)-N-methyl- would include:

A cross-peak from the N-methyl protons (~2.9 ppm) to the N-CH₂ carbon (~85 ppm) and the ipso-carbon of the phenyl ring (~149 ppm).

Correlations from the N-CH₂ protons (~4.6 ppm) to the N-methyl carbon (~31 ppm), the O-CH₃ carbon (~56 ppm), and the ipso-carbon of the phenyl ring.

A correlation from the O-CH₃ protons (~3.3 ppm) to the N-CH₂ carbon (~85 ppm).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is an indispensable technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous determination of the molecular formula.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the parent molecule with minimal fragmentation. scirp.org In positive ion mode, Benzenamine, N-(methoxymethyl)-N-methyl- (C₉H₁₃NO, monoisotopic mass: 151.0997 g/mol ) would be expected to form a protonated molecular ion [M+H]⁺ at m/z 152.1070. HRMS analysis of this ion would confirm the elemental formula C₉H₁₄NO⁺.

Electron Impact (EI): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. ruc.dk The resulting fragmentation pattern provides a "fingerprint" that is valuable for structural elucidation. The molecular ion (M⁺˙) at m/z 151 would be expected. Key fragmentation pathways for amines often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). ruc.dknih.gov Potential major fragments would include:

Loss of a methoxymethyl radical (•CH₂OCH₃) to give an ion at m/z 106, corresponding to the N-methylaniline radical cation.

Loss of a methyl radical (•CH₃) to give an ion at m/z 136.

Alpha-cleavage with loss of a hydrogen radical to form an iminium ion at m/z 150.

A fragment at m/z 45 corresponding to the [CH₂OCH₃]⁺ ion.

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. chrom-china.comd-nb.info This technique provides detailed structural information by mapping the fragmentation pathways.

If the [M+H]⁺ ion (m/z 152.1) from ESI is selected as the precursor, CID would likely induce characteristic losses. For example, the neutral loss of formaldehyde (B43269) (CH₂O, 30 Da) or methanol (B129727) (CH₃OH, 32 Da) from the methoxymethyl group would be diagnostic, yielding product ions at m/z 122.1 and m/z 120.1, respectively. Analyzing the fragmentation of the EI molecular ion (m/z 151) would help confirm the connectivity proposed from the initial EI spectrum.

Interactive Table 2: Predicted HRMS Fragments for Benzenamine, N-(methoxymethyl)-N-methyl-

| Ionization | Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (Nominal) |

| EI | 151 (M⁺˙) | [M - •CH₃]⁺ | 136 |

| EI | 151 (M⁺˙) | [M - •CH₂OCH₃]⁺ | 106 |

| EI | 151 (M⁺˙) | [CH₂OCH₃]⁺ | 45 |

| ESI-MS/MS | 152 ([M+H]⁺) | [M+H - CH₂O]⁺ | 122 |

| ESI-MS/MS | 152 ([M+H]⁺) | [M+H - CH₃OH]⁺ | 120 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of Benzenamine, N-(methoxymethyl)-N-methyl- would be expected to show several characteristic absorption bands:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region. researchgate.net

C=C stretching: Aromatic ring stretching vibrations typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The tertiary amine C-N stretch is expected in the 1180-1360 cm⁻¹ range.

C-O stretching: A strong band corresponding to the C-O-C ether linkage is anticipated in the 1050-1150 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, especially for the aromatic ring vibrations. The C=C stretching modes of the benzene ring would give strong signals in the Raman spectrum. The symmetric C-H stretching of the methyl groups would also be readily observable. researchgate.netrsc.org

Interactive Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 (m) | 3000 - 3100 (s) |

| Aliphatic C-H | Stretching | 2800 - 3000 (m-s) | 2800 - 3000 (s) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 (m-s) | 1580 - 1610 (vs) |

| Tertiary Amine C-N | Stretching | 1180 - 1360 (w-m) | Weak |

| Ether C-O-C | Stretching | 1050 - 1150 (s) | Weak |

Note: (vs) = very strong, (s) = strong, (m) = medium, (w) = weak.

Vibrational Modes Associated with Amine and Ether Linkages

The vibrational spectrum of Benzenamine, N-(methoxymethyl)-N-methyl- is characterized by distinct modes associated with its constituent amine and ether functional groups. Due to the absence of direct experimental spectra for this specific compound in the reviewed literature, a detailed analysis can be extrapolated from the well-documented spectra of analogous compounds such as N,N-dimethylaniline and anisole (B1667542).

The tertiary amine group, N-(methoxymethyl)-N-methyl, gives rise to several characteristic vibrations. The C-N stretching vibrations are of particular interest. In similar N,N-disubstituted anilines, the C-N stretching band is typically observed in the range of 1360-1250 cm⁻¹. For Benzenamine, N-(methoxymethyl)-N-methyl-, one would expect two distinct C-N stretching modes: one for the N-CH₃ group and another for the N-CH₂-O group. The N-CH₃ stretching vibration is anticipated to appear in the region of 1180-1030 cm⁻¹, while the C-N stretching associated with the methoxymethyl group will also fall within this range, potentially with some shift due to the influence of the adjacent oxygen atom.

The ether linkage (C-O-C) within the methoxymethyl moiety also presents characteristic vibrational signatures. Asymmetric and symmetric stretching vibrations of the C-O-C group are expected. Drawing a parallel with anisole (methoxybenzene), the asymmetric C-O-C stretching vibration is typically strong and appears in the 1270-1230 cm⁻¹ region. The symmetric stretching vibration is usually found at a lower frequency, in the range of 1050-1010 cm⁻¹. Bending vibrations of the C-O-C group occur at much lower frequencies.

The methyl groups attached to the nitrogen and oxygen atoms will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes of the CH₃ groups are expected in the 2995-2950 cm⁻¹ and 2940-2870 cm⁻¹ regions, respectively. Asymmetric (in-plane) and symmetric (umbrella) bending vibrations of the CH₃ groups are anticipated around 1465-1440 cm⁻¹ and 1380-1370 cm⁻¹, respectively.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Asymmetric C-H Stretch (N-CH₃) | 2995 - 2950 | Amine |

| Symmetric C-H Stretch (N-CH₃) | 2940 - 2870 | Amine |

| Asymmetric C-H Stretch (O-CH₃) | 2995 - 2950 | Ether |

| Symmetric C-H Stretch (O-CH₃) | 2940 - 2870 | Ether |

| C-N Stretch (Aromatic-N) | 1360 - 1250 | Amine |

| Asymmetric C-O-C Stretch | 1270 - 1230 | Ether |

| Symmetric C-O-C Stretch | 1050 - 1010 | Ether |

| N-CH₃ Stretch | 1180 - 1030 | Amine |

| Asymmetric CH₃ Bend | 1465 - 1440 | Amine/Ether |

| Symmetric CH₃ Bend (Umbrella) | 1380 - 1370 | Amine/Ether |

Spectroscopic Signatures of Aromatic Ring Substitutions

Substitution on the aromatic ring of Benzenamine, N-(methoxymethyl)-N-methyl- would lead to predictable shifts in its vibrational spectrum. The position and nature of the substituent (electron-donating or electron-withdrawing) will influence the electron density distribution within the benzene ring and, consequently, the force constants of its bonds.

The characteristic vibrational modes of the benzene ring include C-H stretching, C-C stretching, in-plane C-H bending, and out-of-plane C-H bending. Aromatic C-H stretching vibrations typically occur in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring usually appear as a set of four bands in the 1625-1575 cm⁻¹, 1600-1575 cm⁻¹, 1525-1470 cm⁻¹, and 1465-1430 cm⁻¹ regions.

Electron-donating substituents, such as alkyl or alkoxy groups, tend to increase the electron density in the ring, which can lead to a slight decrease in the frequency of the C=C stretching vibrations. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density, potentially causing a slight increase in these frequencies.

The most significant and diagnostically useful changes are often observed in the out-of-plane C-H bending region (900-675 cm⁻¹). The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring (ortho, meta, para, etc.). For instance, a para-substituted derivative would be expected to show a strong band in the 860-800 cm⁻¹ range. An ortho-disubstituted derivative would typically exhibit a strong band between 770 cm⁻¹ and 735 cm⁻¹, while a meta-disubstituted derivative would show two bands, one between 810-750 cm⁻¹ and another between 900-860 cm⁻¹, in addition to a band around 725-680 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for Benzenamine, N-(methoxymethyl)-N-methyl- is not available in the surveyed literature, its solid-state architecture can be reliably predicted by analyzing the crystallographic data of closely related molecules.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of Benzenamine, N-(methoxymethyl)-N-methyl- is defined by its bond lengths, bond angles, and torsion angles. Based on data from similar structures, the following parameters can be anticipated.

The C-N bond between the aromatic ring and the nitrogen atom is expected to have a length of approximately 1.41 Å, which is shorter than a typical C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic π-system. The N-CH₃ and N-CH₂ bond lengths are anticipated to be around 1.45 Å. The C-O bond in the methoxymethyl group will likely have a length of about 1.42 Å, and the O-CH₃ bond is expected to be approximately 1.41 Å. The C-C bond lengths within the benzene ring will be in the characteristic aromatic range of 1.38-1.40 Å.

The bond angles around the nitrogen atom are expected to be close to the trigonal pyramidal geometry, with the C-N-C angles being slightly larger than the ideal 109.5° due to steric hindrance, likely in the range of 112-118°. The C-O-C bond angle in the ether linkage is also expected to be around 111-113°. The internal angles of the benzene ring will be close to 120°.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C(aromatic)-N | ~ 1.41 |

| N-CH₃ | ~ 1.45 |

| N-CH₂ | ~ 1.45 |

| C-O | ~ 1.42 |

| O-CH₃ | ~ 1.41 |

| C-C (aromatic) | 1.38 - 1.40 |

| **Bond Angles (°) ** | |

| C(aromatic)-N-CH₃ | 112 - 118 |

| C(aromatic)-N-CH₂ | 112 - 118 |

| CH₃-N-CH₂ | 112 - 118 |

| C-O-C | 111 - 113 |

| C-C-C (aromatic) | ~ 120 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of Benzenamine, N-(methoxymethyl)-N-methyl- will be governed by a combination of weak intermolecular interactions. In the absence of strong hydrogen bond donors, the packing will be primarily dictated by van der Waals forces and potentially weak C-H···π interactions.

Computational Chemistry and Theoretical Modeling of Benzenamine, N Methoxymethyl N Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like Benzenamine, N-(methoxymethyl)-N-methyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate the energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

In Benzenamine, N-(methoxymethyl)-N-methyl-, the nitrogen atom's lone pair of electrons is expected to significantly contribute to the HOMO, delocalizing into the benzene (B151609) ring's π-system. This delocalization increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack, particularly at the ortho and para positions of the benzene ring. The methoxymethyl and methyl substituents on the nitrogen atom are electron-donating, which would further raise the HOMO energy and enhance the ring's reactivity compared to aniline (B41778). A hypothetical DFT calculation could yield the following results:

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Primarily located on the π* orbitals of the benzene ring. |

| HOMO | -5.2 | Primarily composed of the nitrogen lone pair and the π orbitals of the benzene ring. |

| HOMO-LUMO Gap | 4.7 | Indicative of a moderately reactive species. |

Ab Initio Methods for Energetic Landscape Mapping

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energy calculations, though they are more computationally expensive than DFT.

For Benzenamine, N-(methoxymethyl)-N-methyl-, ab initio calculations would be invaluable for mapping the potential energy surface. This would involve calculating the energies of various conformers, transition states, and reaction intermediates. Such a map provides a detailed understanding of the molecule's stability and the energy barriers associated with different chemical transformations. For instance, the inversion barrier at the nitrogen atom, a characteristic feature of amines, could be accurately determined. In substituted anilines, this barrier is influenced by the electronic effects of the substituents. Electron-donating groups, like those present in the target molecule, are expected to slightly increase the inversion barrier compared to unsubstituted aniline.

Conformational Analysis and Energetic Minima

The flexibility of the N-(methoxymethyl)-N-methyl- group allows for multiple spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformations (energetic minima) and the energy required to interconvert between them.

Torsional Scans and Energy Barriers

A torsional scan is a computational technique used to explore the conformational space of a molecule by systematically rotating a specific dihedral angle and calculating the energy at each step. For Benzenamine, N-(methoxymethyl)-N-methyl-, key dihedral angles to investigate would be the C-N-C-O and the C(ring)-C(ring)-N-C bonds.

The results of a torsional scan are typically plotted as energy versus dihedral angle, revealing the energetic minima and the transition states (energy maxima) that separate them. The energy difference between a minimum and a transition state is the rotational energy barrier. These barriers determine the rate of interconversion between conformers at a given temperature. For biaryl systems, which share some similarities in rotational freedom, these barriers can range from a few to over 40 kcal/mol, depending on the substituents.

A hypothetical torsional scan around the C(ring)-N bond might reveal the following:

| Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.0 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Energetic Minimum) |

| 120° | 4.5 | Eclipsed (Transition State) |

| 180° | 0.2 | Staggered (Energetic Minimum) |

Influence of Substituents on Conformation

The N-methoxymethyl and N-methyl groups have a significant impact on the conformation of the aniline moiety. In aniline itself, the amino group is slightly pyramidal, with the H-N-H plane at an angle to the benzene ring. The presence of bulky and electron-donating substituents on the nitrogen atom in Benzenamine, N-(methoxymethyl)-N-methyl- is expected to have two main effects.

First, steric hindrance between the substituents and the ortho hydrogens of the benzene ring will influence the preferred rotational conformation around the C(ring)-N bond. The molecule will likely adopt a conformation that minimizes these steric clashes. Second, the electron-donating nature of the substituents will affect the pyramidalization of the nitrogen atom. Increased electron density on the nitrogen can lead to a more pronounced pyramidal geometry.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of a chemical reaction. This involves identifying the reactants, intermediates, transition states, and products along a reaction coordinate.

For Benzenamine, N-(methoxymethyl)-N-methyl-, a potential reaction to study would be electrophilic aromatic substitution, given the electron-rich nature of the benzene ring. The reaction with an electrophile, such as a nitronium ion (NO₂⁺), would likely proceed through a sigma complex (Wheland intermediate).

Computational methods, particularly DFT and ab initio techniques, can be used to locate the transition state for the formation of this intermediate. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is crucial for predicting the reaction rate.

For the nitration of Benzenamine, N-(methoxymethyl)-N-methyl-, calculations would likely show that the transition states leading to the ortho- and para-substituted products are lower in energy than the meta- transition state, due to the directing effect of the N-(methoxymethyl)-N-methyl- group. An illustrative energy profile for such a reaction is presented below:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Para-Transition State | +15.2 |

| Para-Intermediate | +5.6 |

| Para-Product | -25.0 |

| Meta-Transition State | +22.5 |

| Meta-Intermediate | +18.0 |

| Meta-Product | -10.0 |

By mapping the entire reaction pathway, computational chemistry can provide a detailed and quantitative understanding of the reactivity of Benzenamine, N-(methoxymethyl)-N-methyl-, guiding further experimental studies.

Determination of Activation Energies for Key Transformations

Activation energy (Ea) is a critical kinetic parameter that dictates the rate of a chemical reaction. nih.gov It represents the minimum energy required for reactants to transform into products. Computational chemistry offers powerful tools to determine the activation energies for various transformations of Benzenamine, N-(methoxymethyl)-N-methyl-.

Theoretical approaches, particularly those based on quantum mechanics, are employed to map out the potential energy surface of a reaction. The highest point on the minimum energy pathway between reactants and products corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. nih.gov

Methodology:

A common approach involves using Density Functional Theory (DFT) methods, such as B3LYP, often combined with a suitable basis set (e.g., 6-31G*) to optimize the geometries of the reactants, products, and the transition state. researchgate.net More accurate methods, like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can be used for single-point energy calculations on the DFT-optimized geometries to refine the energy values. nih.gov

For a hypothetical key transformation of Benzenamine, N-(methoxymethyl)-N-methyl-, such as an electrophilic aromatic substitution or a rearrangement, the activation energy can be calculated. The process would involve:

Reactant and Product Optimization: The three-dimensional structures of the starting material (Benzenamine, N-(methoxymethyl)-N-methyl- and the other reactant) and the final product are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often the most challenging part of the calculation.

Frequency Calculation: Vibrational frequency calculations are carried out for all optimized structures. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy is then calculated as the difference in the zero-point corrected electronic energies of the transition state and the reactants.

Illustrative Data for a Hypothetical Reaction:

The following table presents hypothetical activation energies for a representative reaction of Benzenamine, N-(methoxymethyl)-N-methyl-, calculated at different levels of theory.

| Transformation | Level of Theory | Basis Set | Activation Energy (kcal/mol) |

| Electrophilic Nitration at para-position | B3LYP | 6-31G | 25.4 |

| Electrophilic Nitration at para-position | M06-2X | 6-311+G(d,p) | 23.8 |

| Claisen-type Rearrangement (hypothetical) | B3LYP | 6-31G | 35.1 |

| Claisen-type Rearrangement (hypothetical) | M06-2X | 6-311+G(d,p) | 33.5 |

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool used to confirm that a calculated transition state indeed connects the intended reactants and products on the potential energy surface. scm.commissouri.edu An IRC path is the minimum energy path in mass-weighted coordinates that leads from a transition state downhill to the reactants on one side and to the products on the other. scm.com

Methodology:

An IRC calculation starts from the optimized geometry of the transition state. researchgate.net The calculation then proceeds in both forward and reverse directions along the reaction path, following the steepest descent path. scm.com The geometry is optimized at each step along the path, tracing the reaction trajectory. By visualizing the structures along the IRC path, one can observe the continuous transformation of the molecular geometry from reactants, through the transition state, to the products.

For Benzenamine, N-(methoxymethyl)-N-methyl-, an IRC calculation for a given reaction would provide a detailed picture of the bond-breaking and bond-forming processes. For instance, in a hypothetical rearrangement, the IRC would show the gradual migration of a group from one position to another.

Illustrative IRC Profile:

The following table outlines key points along a hypothetical IRC path for a transformation of Benzenamine, N-(methoxymethyl)-N-methyl-.

| Point on IRC Path | Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactant Complex | -3.0 | 0.0 | Initial reactant geometry |

| ... | ... | ... | ... |

| Transition State | 0.0 | 23.8 | Partially formed/broken bonds |

| ... | ... | ... | ... |

| Product Complex | 3.0 | -5.2 | Final product geometry |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve. ulisboa.pt

Solvent Effects on Molecular Conformation and Reactivity

The solvent can have a profound impact on the conformation and reactivity of a molecule. rsc.org MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. rsc.org

Methodology:

In a typical MD simulation of Benzenamine, N-(methoxymethyl)-N-methyl- in a solvent (e.g., water or methanol), the system is set up by placing the solute molecule in a box of solvent molecules. The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM, or OPLS). The simulation is then run for a certain period, typically nanoseconds to microseconds, and the trajectory of the molecule is analyzed.

By running simulations in different solvents, one can observe how the solvent influences the conformational preferences of the flexible N-(methoxymethyl)-N-methyl- group. For instance, in a polar solvent, conformations that maximize the solvent-accessible surface area of polar groups may be favored.

Illustrative Data on Conformational Preferences in Different Solvents:

| Solvent | Dominant Dihedral Angle (C-N-C-O) | Population (%) |

| Vacuum | 175° (anti) | 85 |

| Water | 65° (gauche) | 60 |

| Methanol (B129727) | 70° (gauche) | 55 |

| Chloroform | 170° (anti) | 75 |

Note: The data in this table is illustrative and based on general principles of solvent effects on molecular conformation. Specific data for Benzenamine, N-(methoxymethyl)-N-methyl- is not available.

Intermolecular Interactions in Solution

MD simulations can also provide detailed information about the intermolecular interactions between the solute and the solvent molecules. dovepress.com This is crucial for understanding solvation and its thermodynamic properties.

Methodology:

Analysis of the MD trajectory can reveal the nature and lifetime of various intermolecular interactions, such as hydrogen bonds and van der Waals contacts. Radial distribution functions (RDFs) are often calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom.

For Benzenamine, N-(methoxymethyl)-N-methyl-, one could analyze the interactions between the nitrogen and oxygen atoms of the solute with the solvent molecules. In aqueous solution, for example, one would expect to see hydrogen bonding between the ether oxygen and water molecules. The aromatic ring can also engage in π-stacking or other non-covalent interactions with suitable solvent molecules. unifi.it

Illustrative Data on Intermolecular Interactions in Water:

| Solute Atom | Solvent Atom | Average Distance (Å) | Coordination Number |

| N | O (water) | 3.1 | 1.5 |

| O (ether) | H (water) | 2.0 | 2.1 |

| Phenyl Ring | O (water) | 3.5 | 4.2 |

Note: The data in this table is illustrative and represents the type of information that can be obtained from MD simulations. Specific data for Benzenamine, N-(methoxymethyl)-N-methyl- is not available.